c-Kit-IN-1

Description

Properties

IUPAC Name |

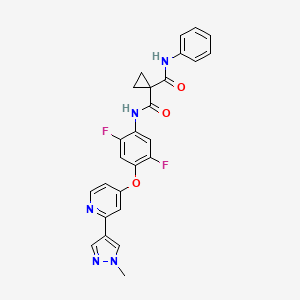

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOXKWLDMLMYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

c-Kit-IN-1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the mechanism of action of c-Kit-IN-1 (also known as DCC-2618 or Ripretinib), a potent and selective kinase inhibitor. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the inhibitor's interaction with the c-Kit signaling pathway and its cellular consequences.

Core Mechanism of Action

This compound is a "switch-control" kinase inhibitor that targets the proto-oncogene c-Kit, a receptor tyrosine kinase.[1][2] Under normal physiological conditions, the binding of stem cell factor (SCF) to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[3] Mutations in the c-Kit gene can lead to constitutive, ligand-independent activation of the kinase, driving the growth of various cancers, including gastrointestinal stromal tumors (GISTs), mastocytosis, and certain types of leukemia.[1][2]

This compound functions by binding to the "switch pocket" of the c-Kit kinase domain, forcing it into an inactive conformation.[1] This mechanism of action is effective against both wild-type c-Kit and a broad spectrum of activating and drug-resistant mutants. By locking the kinase in an inactive state, this compound effectively blocks the downstream signaling pathways that promote cancer cell growth and survival.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for c-Kit and its mutants, as well as for the closely related platelet-derived growth factor receptor alpha (PDGFRα). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases.

| Target Kinase | IC50 (nM) |

| c-Kit (Wild-Type) | 6 |

| c-Kit (V654A) | 8 |

| c-Kit (T670I) | 18 |

| c-Kit (D816H) | 5 |

| c-Kit (D816V) | 14 |

| PDGFRα | 30 |

| PDGFRβ | 13 |

Signaling Pathway Inhibition

The activation of c-Kit initiates several key downstream signaling cascades. This compound, by inhibiting the kinase activity of c-Kit, effectively abrogates these pathways. The major signaling pathways affected are:

-

RAS/ERK Pathway: Typically involved in cell proliferation.

-

PI3K/AKT Pathway: A critical pathway for cell survival and inhibition of apoptosis.

-

JAK/STAT Pathway: Plays a role in cell growth and differentiation.

-

PLCγ Pathway: Involved in cell proliferation and calcium signaling.

The following diagram illustrates the c-Kit signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of c-Kit by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human c-Kit enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

96-well white opaque plates

Procedure:

-

Reaction Setup: In a 96-well plate, add 5 µL of a 2x concentration of the test compound (this compound) dissolved in assay buffer.

-

Enzyme Addition: Add 2.5 µL of a 4x concentration of the c-Kit enzyme to each well.

-

Substrate/ATP Mix: Prepare a 4x concentrated mixture of the kinase substrate and ATP in assay buffer.

-

Initiate Reaction: Add 2.5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells expressing c-Kit (e.g., GIST-T1 cell line)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Western Blotting for Phospho-c-Kit

This technique is used to detect the phosphorylation status of c-Kit, providing a direct measure of its activation state.

Materials:

-

Cells expressing c-Kit

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-c-Kit, anti-total-c-Kit, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against total c-Kit and a loading control to ensure equal protein loading.[5][6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells expressing c-Kit

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating a kinase inhibitor and the logical relationship between this compound's action and its cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. promega.com [promega.com]

- 5. origene.com [origene.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Development of c-Kit-IN-1 (Ripretinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the potent and selective c-Kit inhibitor, c-Kit-IN-1, also known as DCC-2618 and approved as Ripretinib. This document details the quantitative biochemical and cellular data, experimental methodologies, and the unique "switch-control" mechanism of this important therapeutic agent.

Introduction to c-Kit and Its Role in Disease

The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is crucial for various physiological processes, including hematopoiesis, melanogenesis, and gametogenesis.[1] Upon binding its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways such as the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways regulate cell proliferation, survival, and differentiation.[2][3]

Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST), as well as in mastocytosis, acute myeloid leukemia (AML), and certain melanomas.[4] The development of inhibitors targeting the aberrant c-Kit kinase activity has been a significant advancement in the treatment of these diseases.

This compound (Ripretinib): A Novel "Switch-Control" Inhibitor

This compound (DCC-2618, Ripretinib) is a potent, orally bioavailable inhibitor of c-Kit and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[5] What distinguishes Ripretinib from other tyrosine kinase inhibitors is its unique "switch-control" mechanism of action.[5][6] Instead of solely competing with ATP at the kinase's active site, Ripretinib binds to the "switch pocket" of the kinase domain. This binding locks the kinase in an inactive conformation, preventing the conformational changes required for its activation.[5][7] This mechanism allows Ripretinib to inhibit a broad spectrum of c-Kit and PDGFRA mutations, including those that confer resistance to other inhibitors.[6][8]

Chemical Structure and Properties

-

IUPAC Name: 1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide[8]

-

Molecular Formula: C₂₆H₂₁F₂N₅O₃[8]

-

Molecular Weight: 489.5 g/mol [8]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Ripretinib) from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound (Ripretinib) Against Wild-Type and Mutant c-Kit

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| c-Kit (Wild-Type) | <200 | [9] |

| c-Kit (Wild-Type) | 6 | [10] |

| c-Kit (V654A) | 8 | [10] |

| c-Kit (T670I) | 18 | [10] |

| c-Kit (D816H) | 5 | [10] |

| c-Kit (D816V) | 14 | [10] |

Table 2: Inhibitory Activity of this compound (Ripretinib) Against Other Kinases

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| c-Met | <200 | [9] |

| KDR (VEGFR2) | <2000 | [9] |

| PDGFRα | 30 | [10] |

| PDGFRβ | 13 | [10] |

Table 3: Cellular Activity of this compound (Ripretinib) in GIST Cell Lines

| Cell Line | c-Kit Mutation(s) | GI₅₀ (nM) | Reference(s) |

| GIST-T1 | Exon 11 deletion | 2 | [10] |

| GIST430 | Exon 11 deletion / Exon 13 V654A | 7 | [10] |

| GIST48 | Exon 11 V560D / Exon 17 D820A | 53 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound (Ripretinib).

Synthesis of this compound (Ripretinib)

The synthesis of Ripretinib is a multi-step process. A representative synthetic scheme is outlined below, based on publicly available information.[5][9]

Step 1: Synthesis of 4-Aminopyridine Intermediate The synthesis begins with the heating of a diethyl ester with triethyl orthoformate and acetic anhydride, followed by the addition of aqueous ammonia to yield a pyridine derivative. This intermediate is then treated with phosphorus oxychloride to produce a dichloride. Selective substitution of the 4-chloro group with ethylamine, followed by reduction with lithium aluminum hydride and oxidation with MnO₂, affords the 4-aminopyridine intermediate.[5]

Step 2: Synthesis of the α-Aryl Ester Building Block Starting from a carboxylic acid, a three-step sequence of nitration, esterification, and reduction yields the corresponding α-aryl ester.[5]

Step 3: Construction of the Naphthyridone Ring System A modified Friedlander synthesis is employed, where the α-aryl ester and the 4-aminopyridine intermediate undergo a Knoevenagel cyclization in the presence of KF on alumina in DMA to form the core naphthyridone ring system.[5]

Step 4: Final Assembly of Ripretinib The final steps involve the installation of a methylamine group onto the naphthyridone ring, followed by a urea formation reaction with phenyl isocyanate to yield Ripretinib.[9]

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against various c-Kit mutants and other kinases was determined using a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled spectrophotometric assay.[10]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, the test compound (this compound) at various concentrations, and a suitable peptide substrate in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

-

Coupled Enzyme Reaction: The ADP produced from the kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then converts pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

-

Spectrophotometric Measurement: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

-

IC₅₀ Determination: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular c-Kit Autophosphorylation Assay

The ability of this compound to inhibit c-Kit autophosphorylation in a cellular context was assessed using ELISA or Western blotting.[10]

Protocol:

-

Cell Culture and Treatment: Culture cells expressing the target c-Kit mutant (e.g., GIST cell lines) to sub-confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

ELISA or Western Blot Analysis:

-

ELISA: Use a sandwich ELISA kit specific for phosphorylated c-Kit to quantify the levels of autophosphorylation.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated c-Kit and total c-Kit. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities from the Western blot or the absorbance from the ELISA. Normalize the phosphorylated c-Kit signal to the total c-Kit signal to determine the extent of inhibition.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines was determined using a resazurin-based assay.[9][10]

Protocol:

-

Cell Seeding: Seed cells (e.g., GIST cell lines) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Resazurin Addition: Add a resazurin solution to each well. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells.

-

Fluorescence Measurement: After an incubation period, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

-

GI₅₀ Determination: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key aspects of c-Kit signaling, the mechanism of action of this compound, and a typical experimental workflow.

Caption: The c-Kit signaling pathway.

Caption: Mechanism of action of this compound (Ripretinib).

Caption: Workflow for a cell proliferation assay.

References

- 1. Ripretinib (DCC-2618) | GIST Support International [gistsupport.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Ripretinib | C24H21BrFN5O2 | CID 71584930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. Ripretinib synthesis - chemicalbook [chemicalbook.com]

- 10. Switch Control Inhibition of KIT and PDGFRA in Patients With Advanced Gastrointestinal Stromal Tumor: A Phase I Study of Ripretinib - PubMed [pubmed.ncbi.nlm.nih.gov]

c-Kit-IN-1: A Technical Guide to Target Binding, Kinetics, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics and kinetic profile of c-Kit-IN-1, a notable inhibitor of the c-Kit receptor tyrosine kinase. This document details the available quantitative data on its target affinity and selectivity, outlines detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Target Binding Profile

This compound has been characterized as a potent inhibitor of the c-Kit receptor tyrosine kinase. The following table summarizes the available quantitative data regarding its inhibitory activity against c-Kit and a selection of other kinases. This data is crucial for understanding the inhibitor's potency and selectivity profile.

| Target | Parameter | Value | Notes |

| c-Kit | IC50 | <200 nM | Potent inhibition of the primary target. |

| c-Met | IC50 | <200 nM | Also shows significant activity against c-Met. |

| KDR (VEGFR2) | IC50 | <2 µM | Off-target activity observed at higher concentrations. |

| PDGFRα | IC50 | <10 µM | Off-target activity observed at higher concentrations. |

| PDGFRβ | IC50 | <10 µM | Off-target activity observed at higher concentrations. |

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase is a critical component of cellular signaling, playing a key role in cell survival, proliferation, and differentiation. Its activation by its ligand, stem cell factor (SCF), triggers a cascade of downstream signaling events. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like this compound.

An In-depth Technical Guide on the Role of Ripretinib (c-Kit-IN-1) in Gastrointestinal Stromal Tumors (GIST)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT proto-oncogene. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized GIST treatment, the emergence of secondary resistance mutations presents a significant clinical challenge. This guide focuses on Ripretinib , a research chemical also identified as c-Kit-IN-1 and developed under the code DCC-2618 . Ripretinib is an FDA-approved, novel switch-control kinase inhibitor designed to broadly target the full spectrum of KIT and PDGFRA mutations, including those conferring resistance to prior lines of therapy. Its unique dual mechanism of action, involving binding to both the switch pocket and the activation loop, locks the kinase in an inactive conformation, providing durable inhibition across a heterogeneous mutational landscape. This document details the molecular basis of GIST, the mechanism of action of Ripretinib, comprehensive preclinical and clinical data, and the experimental protocols used in its evaluation.

The Molecular Pathogenesis of GIST

Approximately 80% of GISTs are initiated by activating mutations in the KIT gene, which encodes the KIT receptor tyrosine kinase (RTK). A smaller subset (~5-10%) harbors mutations in the homologous PDGFRA gene.[1][2] These mutations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways.

The most common primary mutations occur in KIT exon 11 (juxtamembrane domain), with less frequent mutations in exon 9 (extracellular domain).[3] While first- and second-line TKIs are effective against these primary mutations, disease progression is almost always due to the acquisition of secondary resistance mutations, typically in the ATP-binding pocket (KIT exons 13 and 14) or the activation loop (KIT exons 17 and 18).[4] This molecular heterogeneity of resistance mutations within a patient's tumor burden necessitates inhibitors with broader activity.

Ripretinib (this compound): A Novel Switch-Control Inhibitor

Ripretinib is a Type II TKI specifically engineered to address the challenge of broad-spectrum and heterogeneous resistance in GIST.[2] Its chemical designation is N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea.

Unique Dual Mechanism of Action

Unlike conventional TKIs that primarily compete with ATP in the kinase domain, Ripretinib employs a dual mechanism to lock KIT and PDGFRA in an inactive state:[3][5]

-

Switch Pocket Binding: It binds to the "switch pocket," a region adjacent to the ATP-binding site. This sterically prevents the activation loop from moving into the active "on" conformation.

-

Activation Loop Stabilization: It also directly interacts with the activation loop, further stabilizing it in the inactive "off" conformation.

This "switch-control" inhibition is effective against a wide array of mutations, including those in the activation loop (e.g., D816V) that are notoriously resistant to other TKIs.[2][6]

Caption: Ripretinib's dual mechanism locks the activation loop in an inactive state.

Quantitative Data

Ripretinib demonstrates potent, low-nanomolar inhibition across a wide spectrum of clinically relevant KIT and PDGFRA mutations in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of Ripretinib against KIT and PDGFRA Kinase Variants

Data extracted from Smith BD, et al. Cancer Cell. 2019.[2]

| Kinase Target | Mutation Location | Representative Mutation | IC₅₀ (nM) |

| KIT | WT | Wild-Type | 3.0 |

| Exon 11 (JM) | V560D | 0.6 | |

| Exon 9 (EC) | A502_Y503dup | 1.4 | |

| Exon 13 (ATP Pocket) | V654A | 1.1 | |

| Exon 14 (ATP Pocket) | T670I | 6.7 | |

| Exon 17 (A-Loop) | D816H | 3.2 | |

| Exon 17 (A-Loop) | D816V | 15.0 | |

| Exon 17 (A-Loop) | N822K | 1.2 | |

| Exon 11 + 17 | V560D + D816V | 15.0 | |

| PDGFRA | WT | Wild-Type | 3.6 |

| Exon 18 (A-Loop) | D842V | 4.0 |

Table 2: Cellular Anti-proliferative Activity of Ripretinib in GIST Cell Lines

Data represents GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

| Cell Line | Primary Mutation | Notes | GI₅₀ / IC₅₀ (nM) | Reference |

| GIST-T1 | KIT Exon 11 del | Imatinib-sensitive | ~30 | [5] |

| GIST882 | KIT Exon 13 K642E | Imatinib-sensitive | ~35 | [5] |

| ROSAKIT K509I | KIT Exon 9 K509I | Murine mast cell line | 34 | [7] |

Key Signaling Pathways in GIST and Ripretinib Intervention

Constitutively active KIT phosphorylates multiple intracellular tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling. Ripretinib effectively blocks this initial activation step, thereby shutting down pro-survival and proliferative signals.

Caption: Ripretinib blocks mutant KIT activation, inhibiting downstream signaling.

Experimental Protocols

The following are generalized protocols based on methods used in the preclinical evaluation of Ripretinib and other TKIs in GIST.

In Vitro Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinase.

-

Reagents: Recombinant purified KIT kinase (wild-type or mutant), kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate (e.g., poly-Glu,Tyr 4:1).

-

Procedure: a. Prepare serial dilutions of Ripretinib in DMSO. b. In a 96- or 384-well plate, add kinase, substrate, and Ripretinib (or DMSO control) in kinase buffer. c. Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system for non-radioactive detection like ADP-Glo™). d. Incubate at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify substrate phosphorylation. For radiometric assays, use a scintillation counter. For ADP-Glo™, measure luminescence. g. Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of Ripretinib.

Cellular Viability/Proliferation Assay (MTT/MTS or CTG)

This assay determines the effect of the compound on the viability and growth of GIST cell lines.

-

Cell Culture: Culture GIST cell lines (e.g., GIST-T1, GIST882) in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C, 5% CO₂.

-

Procedure: a. Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat cells with a range of concentrations of Ripretinib (or DMSO control) for 72-120 hours.[8] c. Add detection reagent:

- For MTT: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, incubate for 4 hours, then add DMSO to solubilize the formazan crystals.[8]

- For CellTiter-Glo® (CTG): Add the reagent which lyses cells and generates a luminescent signal proportional to the amount of ATP present. d. Read the plate on a spectrophotometer (absorbance at ~560 nm for MTT) or a luminometer (for CTG). e. Normalize data to the DMSO control and calculate the GI₅₀/IC₅₀ values.

Western Blot for KIT Phosphorylation

This method assesses the inhibition of KIT autophosphorylation and downstream signaling within the cell.

-

Cell Treatment & Lysis: a. Plate GIST cells and grow to ~80% confluency. b. Treat cells with Ripretinib or DMSO for a short period (e.g., 2-4 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Quantify protein concentration using a BCA assay.

-

Electrophoresis and Transfer: a. Denature 20-50 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer. b. Separate proteins on an SDS-polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate with a primary antibody against phospho-KIT (e.g., p-KIT Tyr719) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. e. Wash again and apply an enhanced chemiluminescence (ECL) substrate. f. Image the blot using a digital imager. g. Strip the membrane and re-probe for total KIT and a loading control (e.g., β-actin) to ensure equal protein loading.

Experimental and Clinical Development Workflow

The development of a targeted agent like Ripretinib follows a structured path from preclinical discovery to clinical approval.

Caption: Development workflow for a targeted GIST therapy like Ripretinib.

Clinical Efficacy: The INVICTUS Trial

The approval of Ripretinib was based on the pivotal Phase III INVICTUS study, a randomized, double-blind, placebo-controlled trial in patients with advanced GIST who had failed at least three prior TKI therapies.[9][10]

-

Primary Endpoint: The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS).

-

Median PFS (Ripretinib): 6.3 months

-

Median PFS (Placebo): 1.0 month

-

Hazard Ratio (HR): 0.15 (an 85% reduction in the risk of progression or death)[9]

-

-

Secondary Endpoint: A significant improvement in overall survival (OS) was also observed.

-

Median OS (Ripretinib): 15.1 months

-

Median OS (Placebo): 6.6 months

-

Hazard Ratio (HR): 0.36[9]

-

-

Broad Activity: Exploratory analysis showed that Ripretinib provided PFS benefit across all major mutational subgroups, including those with KIT exon 9, 11, 13, and 17 mutations.[11]

Overcoming Resistance

The polyclonal nature of resistance in GIST, where multiple subclones with different secondary mutations can co-exist, makes treatment challenging. Ripretinib's broad-spectrum activity is its key advantage, as it can simultaneously inhibit the diverse array of mutations that render other TKIs ineffective.

Caption: Ripretinib broadly inhibits heterogeneous resistance mutations.

Conclusion

Ripretinib (this compound) represents a significant advancement in the management of advanced, treatment-refractory GIST. Its rational design as a broad-spectrum, switch-control inhibitor that targets both the switch pocket and the activation loop of KIT and PDGFRA allows it to overcome the complex, heterogeneous resistance mechanisms that limit the efficacy of other TKIs. The robust preclinical data and compelling clinical results from the INVICTUS trial have established Ripretinib as the standard of care for fourth-line GIST, providing a much-needed therapeutic option for this patient population. Future research will continue to explore its potential in earlier lines of therapy and in other KIT/PDGFRA-driven malignancies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ripretinib inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 4. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. | Profiles RNS [profiles.umassmed.edu]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deciphera.com [deciphera.com]

- 11. Ripretinib | Deciphera [deciphera.com]

c-Kit-IN-1 for Acute Myeloid Leukemia (AML) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The receptor tyrosine kinase c-Kit is a critical signaling protein implicated in the proliferation and survival of AML blasts, making it a key therapeutic target. Activating mutations in the c-Kit gene are frequently observed in certain subtypes of AML and are associated with a poorer prognosis. This technical guide provides an in-depth overview of c-Kit-IN-1, a potent inhibitor of c-Kit, for its potential application in AML research. This document details the mechanism of c-Kit signaling in AML, the properties of this compound, and provides detailed experimental protocols for its investigation as a potential therapeutic agent.

Introduction to c-Kit in Acute Myeloid Leukemia

The c-Kit receptor (also known as CD117) is a type III receptor tyrosine kinase that plays a crucial role in the normal development and function of hematopoietic stem and progenitor cells.[1] Its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2]

In AML, the c-Kit signaling pathway is often dysregulated. Overexpression of c-Kit is observed in a significant portion of AML patients, and activating mutations, particularly in exons 8 and 17, lead to ligand-independent, constitutive activation of the kinase.[3] This aberrant signaling contributes to the uncontrolled proliferation and survival of leukemic blasts. The presence of c-Kit mutations in AML, especially in core-binding factor (CBF) AML, is often correlated with a higher risk of relapse and reduced overall survival.[4]

The critical role of c-Kit in AML pathogenesis has led to the development of targeted inhibitors. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the c-Kit kinase domain have shown promise in preclinical and clinical studies.[5] These inhibitors can block the downstream signaling cascades, thereby inducing apoptosis and inhibiting the proliferation of c-Kit-dependent AML cells.

This compound: A Potent c-Kit Inhibitor

This compound is a small molecule inhibitor that demonstrates potent activity against both c-Kit and c-Met kinases.[6] Its chemical and physical properties are summarized below.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide | [7] |

| Molecular Formula | C₂₆H₂₁F₂N₅O₃ | [7] |

| Molecular Weight | 489.5 g/mol | [7] |

Kinase Inhibition Profile

This compound has been shown to be a potent inhibitor of c-Kit and c-Met, with additional activity against other kinases at higher concentrations.

| Target Kinase | IC₅₀ | Reference |

| c-Kit | <200 nM | [6] |

| c-Met | <200 nM | [6] |

| KDR (VEGFR2) | <2 µM | [6] |

| PDGFRα | <10 µM | [6] |

| PDGFRβ | <10 µM | [6] |

c-Kit Signaling Pathway in AML

The binding of Stem Cell Factor (SCF) to the extracellular domain of c-Kit triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins. These interactions activate several key downstream pathways that are crucial for the survival and proliferation of AML cells.

Caption: The c-Kit signaling cascade in AML, initiated by SCF binding.

Experimental Protocols for this compound in AML Research

The following protocols are provided as a guide for the preclinical evaluation of this compound in AML. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., Kasumi-1 [c-Kit N822K mutation], MOLM-13 [c-Kit wild-type])

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blot Analysis of c-Kit Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of c-Kit and its downstream signaling proteins.

Materials:

-

AML cells

-

This compound

-

SCF (for stimulating c-Kit in wild-type cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). For cells with wild-type c-Kit, serum-starve overnight and then stimulate with SCF (e.g., 100 ng/mL) for 15 minutes before lysis.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control.

Caption: Workflow for Western blot analysis of protein phosphorylation.

In Vivo Xenograft Model of AML

This model is used to evaluate the anti-leukemic efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cells (e.g., Kasumi-1)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement (if subcutaneous model)

-

Flow cytometry for monitoring engraftment

Procedure:

-

Inject AML cells intravenously or subcutaneously into immunocompromised mice.

-

Monitor for engraftment by checking for human CD45+ cells in the peripheral blood.

-

Once engraftment is established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) and vehicle control daily or as determined by pharmacokinetic studies.

-

Monitor animal health and body weight regularly.

-

For subcutaneous models, measure tumor volume with calipers.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen, liver) for analysis of leukemic burden by flow cytometry and immunohistochemistry.

-

Analyze survival data using Kaplan-Meier curves.

Conclusion

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, a key driver of proliferation and survival in many cases of AML. The information and protocols provided in this guide offer a framework for the preclinical investigation of this compound as a potential therapeutic agent for AML. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various AML subtypes, both as a single agent and in combination with other anti-leukemic drugs.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]

- 3. Targeting the c-kit receptor in the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validate User [ashpublications.org]

- 5. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C26H21F2N5O3 | CID 46208890 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Efficacy of c-Kit Inhibition in Melanoma: A Technical Guide to Dasatinib's Action in c-Kit Mutated Cells

For Immediate Release

This technical guide provides an in-depth analysis of the role of the c-Kit receptor tyrosine kinase in melanoma and the therapeutic potential of its inhibition. Focusing on Dasatinib as a representative c-Kit inhibitor, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its effects on melanoma cells harboring c-Kit mutations. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction: c-Kit as a Therapeutic Target in Melanoma

The proto-oncogene c-Kit encodes a transmembrane receptor tyrosine kinase (RTK) crucial for the development and survival of melanocytes.[1] While its expression is often lost in the progression of cutaneous melanoma, activating mutations in the KIT gene are frequently found in specific melanoma subtypes, including mucosal, acral, and chronically sun-damaged melanomas.[2] These mutations lead to the constitutive activation of the c-Kit receptor, driving downstream signaling pathways that promote tumor cell proliferation, survival, and migration. The primary signaling cascades activated by oncogenic c-Kit are the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways. The presence of these driver mutations makes c-Kit an attractive therapeutic target for a subset of melanoma patients.

A variety of small molecule tyrosine kinase inhibitors (TKIs) have been developed to target aberrant c-Kit activity. These inhibitors, including imatinib, nilotinib, sunitinib, sorafenib, and dasatinib, have shown varying degrees of efficacy in preclinical and clinical studies. This guide will focus on Dasatinib, a potent inhibitor of multiple tyrosine kinases, including c-Kit, to illustrate the principles and methodologies used to evaluate the efficacy of c-Kit inhibitors in melanoma.

Quantitative Analysis of Dasatinib's Effect on c-Kit Mutated Melanoma Cells

The L576P mutation in exon 11 of the KIT gene is one of the most common activating mutations found in melanoma.[2] Preclinical studies have demonstrated that melanoma cell lines harboring this specific mutation exhibit differential sensitivity to various c-Kit inhibitors. Dasatinib has been shown to be particularly effective against the L576P mutant.[3]

Table 1: In Vitro Efficacy of Dasatinib against L576P c-Kit Mutant Melanoma Cells

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Viability) | ~10 nM | Human melanoma cell line with endogenous L576P mutation | [3] |

| Effect on Proliferation | Significant reduction at concentrations as low as 10 nM | Human melanoma cell line with endogenous L576P mutation | [3] |

| Induction of Apoptosis | Yes | HBL (c-Kit mutant) melanoma cells | [4] |

Table 2: Comparative Efficacy of c-Kit Inhibitors against L576P c-Kit Mutant Melanoma Cells

| Inhibitor | Effect on Cell Viability | Cell Line | Reference |

| Imatinib | Not reduced | Human melanoma cell line with endogenous L576P mutation | [3] |

| Nilotinib | Not reduced | Human melanoma cell line with endogenous L576P mutation | [3] |

| Sorafenib | Not reduced | Human melanoma cell line with endogenous L576P mutation | [3] |

| Dasatinib | Reduced at concentrations as low as 10 nM | Human melanoma cell line with endogenous L576P mutation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of c-Kit inhibitors like Dasatinib in melanoma cell lines with c-Kit mutations.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

c-Kit mutant melanoma cell line (e.g., a line with the L576P mutation)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Dasatinib (or other c-Kit inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Dasatinib in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the Dasatinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Western Blot Analysis for c-Kit Signaling

This protocol is used to detect the phosphorylation status of c-Kit and downstream signaling proteins, providing insight into the inhibitor's mechanism of action.

Materials:

-

c-Kit mutant melanoma cell line

-

Dasatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Dasatinib for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with a c-Kit inhibitor.

Materials:

-

c-Kit mutant melanoma cell line

-

Dasatinib

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed melanoma cells in 6-well plates and treat with Dasatinib for the desired time (e.g., 48-72 hours).

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizing Molecular Pathways and Experimental Workflows

c-Kit Signaling Pathway in Melanoma

Caption: c-Kit signaling pathway in melanoma and the inhibitory action of Dasatinib.

Experimental Workflow for Evaluating c-Kit Inhibitors

Caption: A typical experimental workflow for assessing the effects of a c-Kit inhibitor.

Conclusion

The presence of activating c-Kit mutations in certain melanoma subtypes provides a clear rationale for targeted therapy. Dasatinib has demonstrated significant preclinical activity against melanoma cells harboring the common L576P c-Kit mutation, a mutation that confers resistance to other c-Kit inhibitors like imatinib. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of c-Kit inhibitors and the development of more effective and personalized treatments for patients with c-Kit-driven melanoma. Further research is warranted to explore mechanisms of resistance to Dasatinib and to evaluate its efficacy in combination with other therapeutic agents.

References

- 1. Pharmacological inhibitors of c-KIT block mutant c-KIT mediated migration of melanocytes and melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIT and Melanoma: Biological Insights and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of dasatinib against L576P KIT mutant melanoma: molecular, cellular, and clinical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

c-Kit-IN-1: A Deep Dive into its Impact on Cellular Proliferation and Survival

For Immediate Release

This technical guide provides an in-depth analysis of c-Kit-IN-1 (also known as DCC-2618 or Ripretinib), a potent and selective tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action and its significant impact on cell proliferation and survival, substantiated by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Core Concepts: c-Kit Signaling and its Dysregulation in Disease

The c-Kit receptor, a member of the type III receptor tyrosine kinase family, plays a pivotal role in regulating normal cellular processes, including proliferation, differentiation, and survival. Upon binding to its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the PI3K/AKT/mTOR pathway, crucial for cell survival and proliferation, and the RAS/MEK/ERK pathway, which is also central to cell growth and division.

In various pathological conditions, particularly in cancers such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis, mutations in the KIT gene lead to constitutive activation of the receptor. This ligand-independent signaling drives uncontrolled cell proliferation and resistance to apoptosis, hallmark features of cancer.

This compound (DCC-2618): A "Switch-Control" Inhibitor

This compound, commercially known as Ripretinib, is a "switch-control" kinase inhibitor. This unique mechanism involves locking the c-Kit kinase in an inactive conformation, effectively blocking the downstream signaling pathways that promote cell proliferation and survival. Its action is dual: it binds to the switch pocket and the activation loop, preventing the kinase from adopting its active state. This mechanism is effective against both wild-type and a broad spectrum of mutant c-Kit kinases.

Quantitative Analysis of this compound's Efficacy

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potent effect on both enzymatic activity and cell viability.

Enzymatic Inhibition of c-Kit and Related Kinases

| Target | IC50 (nM) |

| c-Kit (Wild-Type) | 6 |

| PDGFRα | 30 |

| PDGFRβ | 13 |

| c-Kit (General) | <200 |

Table 1: In vitro enzymatic inhibitory concentrations (IC50) of this compound against target kinases.

Impact on Cell Proliferation

The anti-proliferative effects of this compound have been evaluated in various cell lines, including those harboring c-Kit mutations commonly found in cancer.

| Cell Line | c-Kit Mutation Status | GI50 (µM) |

| Ba/F3 | Exon 11 deletion (557-558) | 0.004 |

| Ba/F3 | Exon 11 deletion (557-558) + A829P and Y823D mutants | 0.003 |

| Ba/F3 | Exon 11 deletion (557-558) + N822K and Y823D mutants | 0.004 |

Table 2: Growth inhibition (GI50) values of this compound on the proliferation of various Ba/F3 cell lines expressing different c-Kit mutations, as determined by MTS assay after 72 hours of incubation.[1]

Induction of Apoptosis and Inhibition of Cell Survival

This compound has been shown to decrease the survival of neoplastic cells, indicating the induction of apoptosis.

| Cell Type | Effect on Survival |

| Human Mast Cell Lines | Decreased survival with an IC50 of <1 µM |

| Primary Neoplastic Mast Cells | Decreased survival with an IC50 of <1 µM |

| Primary Neoplastic Eosinophils | Decreased growth and survival |

| Leukemic Monocytes | Decreased growth and survival |

| AML Blast Cells | Decreased growth and survival |

Table 3: The impact of this compound on the survival of various primary and cultured neoplastic cells.[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Caption: The c-Kit signaling pathway and its inhibition by this compound.

Caption: A generalized experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (Resazurin-based)

-

Cell Seeding: Plate cancer cells (e.g., GIST-T1) in a 96-well plate at a density of 5,000 cells per well in 200 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO). Incubate for 67 hours.

-

Resazurin Addition: Add 40 µL of a 440 µM resazurin solution in PBS to each well. Incubate for an additional 5 hours.

-

Data Acquisition: Measure fluorescence on a plate reader with excitation at 540 nm and emission at 600 nm.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a dose-response curve using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a predetermined time (e.g., 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for c-Kit Signaling Pathway Analysis

-

Cell Lysis: Treat cells (e.g., HMC-1.1) with this compound (0.5–5 µM) for 4 hours.[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total c-Kit, phospho-c-Kit, total AKT, phospho-AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound (DCC-2618/Ripretinib) is a highly effective inhibitor of both wild-type and mutant c-Kit, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical models. Its unique "switch-control" mechanism of action provides a promising therapeutic strategy for cancers driven by aberrant c-Kit signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and leverage the therapeutic potential of c-Kit inhibition.

References

c-Kit Signaling Pathways: A Technical Guide for Researchers

An In-depth Examination of Core Signaling Cascades in Normal and Cancer Cells

This technical guide provides a comprehensive overview of the c-Kit signaling pathways, detailing their fundamental roles in normal cellular processes and their dysregulation in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms, experimental methodologies, and quantitative data pertinent to the c-Kit receptor tyrosine kinase.

Introduction to the c-Kit Receptor

The c-Kit proto-oncogene encodes a type III receptor tyrosine kinase (RTK), also known as CD117 or stem cell factor receptor (SCFR).[1][2] Its ligand is the stem cell factor (SCF), a hematopoietic cytokine crucial for the survival, proliferation, and differentiation of various cell types.[3] Under normal physiological conditions, the binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4][5] This activation initiates a cascade of intracellular signaling pathways that are vital for processes such as hematopoiesis, melanogenesis, gametogenesis, and gut motility.[1][6][7]

Dysregulation of c-Kit signaling, either through overexpression or activating mutations, is a key driver in the pathogenesis of several human cancers.[1][6][8] These include gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), mastocytosis, and certain subtypes of melanoma.[1][4][9][10] The resulting constitutive, ligand-independent activation of c-Kit leads to uncontrolled cell proliferation, survival, and migration, contributing to tumor development and progression.[1][9]

Core c-Kit Signaling Pathways in Normal Cells

In normal cells, c-Kit signaling is tightly regulated to ensure proper cellular function. Upon SCF binding, the activated c-Kit receptor serves as a docking site for various signaling molecules, leading to the activation of several key downstream pathways.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical mediator of cell survival and proliferation downstream of c-Kit.[11][12] The p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on the activated c-Kit receptor, either directly or indirectly through adapter proteins like GAB2.[13] This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) at the plasma membrane.[14] Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and regulate cell cycle progression.[14]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a central role in cell proliferation, differentiation, and migration.[11][15] Activation of this pathway by c-Kit is initiated by the recruitment of the adapter protein Grb2 and the guanine nucleotide exchange factor SOS to the activated receptor complex.[15] This leads to the activation of the small GTPase Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating RAF, MEK (MAPK/ERK kinase), and finally ERK1/2. Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[15]

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling cascade activated by c-Kit, particularly in hematopoietic cells.[3] Upon c-Kit activation, JAK proteins associated with the receptor are activated and phosphorylate STAT proteins.[1][3] Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[1][8]

Dysregulation of c-Kit Signaling in Cancer Cells

In cancer cells, c-Kit signaling is often constitutively active due to genetic alterations, leading to uncontrolled cell growth and survival. This aberrant signaling is a hallmark of several malignancies.

The primary mechanisms of c-Kit dysregulation in cancer include:

-

Activating Mutations: Gain-of-function mutations in the c-Kit gene are the most common cause of its constitutive activation. These mutations are frequently found in the juxtamembrane domain (exon 11), the extracellular domain (exon 9), or the kinase domain (exons 13 and 17).[4][16][17] These mutations disrupt the autoinhibitory function of the receptor, leading to ligand-independent kinase activity.[1][4]

-

Overexpression: Increased expression of the c-Kit receptor on the cell surface can also lead to enhanced signaling, even at low concentrations of its ligand, SCF.[1][8] This is observed in some cancers where the c-Kit gene is amplified.

The constitutive activation of c-Kit in cancer cells leads to the persistent and uncontrolled activation of the same downstream pathways (PI3K/AKT, MAPK/ERK, JAK/STAT) that are transiently activated in normal cells. This sustained signaling drives the malignant phenotype by promoting continuous proliferation, inhibiting apoptosis, and enhancing cell migration and invasion.

Quantitative Data on c-Kit in Normal and Cancer Cells

The following tables summarize key quantitative data related to c-Kit expression and mutation status in various normal and cancerous tissues.

| Tissue/Cell Type | c-Kit Expression Level | Method | Reference |

| Normal Hematopoietic Stem Cells | High | Flow Cytometry | [18] |

| Normal Melanocytes | Present | Immunohistochemistry | [19] |

| Gastrointestinal Stromal Tumors (GIST) | 96.8% (91/94 cases) | Immunohistochemistry | [11] |

| Gastrointestinal Stromal Tumors (GIST) | 100% (28/28 cases) | Immunohistochemistry | [20] |

| Seminomas | 84% (42/50 cases) | Immunohistochemistry | [20] |

| Adenoid-Cystic Carcinomas | 65% (34/52 cases) | Immunohistochemistry | [20] |

| Malignant Melanomas | 35% (14/39 cases) | Immunohistochemistry | [20] |

| Large-Cell Lung Carcinomas | 17% (8/47 cases) | Immunohistochemistry | [20] |

Table 1: c-Kit Expression in Normal and Cancerous Tissues. This table provides a comparative overview of c-Kit protein expression across different cell types and tumors.

| Cancer Type | c-Kit Mutation Frequency | Most Common Mutation Location | Reference |

| Gastrointestinal Stromal Tumors (GIST) | 57% (71/124 cases) | Exon 11 | [8] |

| Gastrointestinal Stromal Tumors (GIST) | 40.4% (38/94 cases) | Exon 11 | [11] |

| Gastrointestinal Stromal Tumors (GIST) | ~75% | Exon 11 | |

| Acute Myeloid Leukemia (AML) with t(8;21) | ~20-25% | Not Specified | |

| Acute Myeloid Leukemia (AML) with inv(16) | ~30% | Not Specified | |

| Mastocytosis | >80% | Exon 17 (D816V) |

Table 2: Frequency of Activating c-Kit Mutations in Various Cancers. This table highlights the prevalence of c-Kit gene mutations in different malignancies.

| Cell Line | Inhibitor | IC50 (µM) | Reference |

| GIST-T1 (c-Kit wt) | Compound 22aa | 0.004 | |

| GIST-5R (c-Kit T670I) | Compound 22aa | 0.026 | |

| Hs578T (TNBC) | N-phenyl pyrazoline 5 | 3.95 | [7] |

| MDA-MB-231 (TNBC) | N-phenyl pyrazoline 5 | 21.55 | [7] |

Table 3: IC50 Values of c-Kit Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of selected c-Kit inhibitors against different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study c-Kit signaling.

Immunoprecipitation and Western Blotting of c-Kit

This protocol is used to isolate c-Kit from cell lysates and analyze its phosphorylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-c-Kit antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS or TBS)

-

SDS-PAGE sample buffer

-

Primary antibodies (e.g., anti-phospho-tyrosine, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Culture cells to the desired confluency and treat as required. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-c-Kit antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein and denature it.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies against total c-Kit, phospho-tyrosine, or other signaling proteins of interest. Follow with incubation with an HRP-conjugated secondary antibody and detection using a chemiluminescent substrate.

In Vitro c-Kit Kinase Assay

This assay measures the kinase activity of c-Kit and is useful for screening potential inhibitors.

Materials:

-

Recombinant c-Kit enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Test compounds (inhibitors)

-

ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

Procedure:

-

Reaction Setup: In a microplate well, combine the recombinant c-Kit enzyme, kinase buffer, and the test compound at various concentrations.

-

Initiate Reaction: Add the substrate and ATP to start the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.[10]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay determines the effect of c-Kit activation or inhibition on cell growth.

Materials:

-

c-Kit-expressing cells

-

96-well cell culture plates

-

Cell culture medium

-

SCF or c-Kit inhibitors

-

Cell Counting Kit-8 (CCK-8) or similar proliferation reagent (e.g., MTT, WST-1)

Procedure:

-

Cell Seeding: Seed the c-Kit-expressing cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with different concentrations of SCF or a c-Kit inhibitor. Include appropriate controls (e.g., untreated cells, vehicle control).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add Proliferation Reagent: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[6]

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation or inhibition relative to the control and plot the results.

Visualizing c-Kit Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core c-Kit signaling pathways and a typical experimental workflow for studying c-Kit.

Figure 1: c-Kit signaling pathways in normal cells.

Figure 2: Dysregulated c-Kit signaling in cancer cells.

Figure 3: Experimental workflow for investigating c-Kit signaling.

Conclusion